![molecular formula C18H17N5O4S B2775371 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid CAS No. 878702-75-1](/img/structure/B2775371.png)
2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxyphenyl and methylbenzoic acid groups are aromatic, while the tetrazole group contains a ring of four nitrogen atoms and one carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it acidic, and the presence of the aromatic rings could influence its solubility .Scientific Research Applications
- Anti-Hypertensive Activity : The compound’s tetrazole ring structure suggests potential as an antihypertensive agent. Researchers investigate its effects on blood pressure regulation and vascular function .
- Platelet Aggregation Inhibition : The thioacetamido group may interfere with platelet aggregation, making this compound a candidate for antiplatelet therapy .
- Infection Control : Researchers explore the compound’s ability to inhibit bacterial and fungal growth. Its unique structure could lead to novel antimicrobial agents .
- Antiproliferative Effects : Investigate its impact on cancer cell proliferation. The benzene ring and tetrazole moiety may interact with cellular pathways involved in tumor growth .
- Apoptosis Induction : Assess whether the compound induces apoptosis (programmed cell death) in cancer cells .
- Analgesic Properties : The methoxyphenyl group suggests potential analgesic effects. Researchers study its interactions with pain receptors and neural pathways .
- Type 2 Diabetes : Explore whether the compound affects glucose metabolism or insulin sensitivity. Its benzene ring and thioacetamido group may modulate relevant pathways .
- Prodrug Design : Given its stability and functional groups, researchers consider using it as a prodrug. The compound could be modified to enhance solubility, bioavailability, and targeted delivery .
Cardiovascular Research
Antibacterial and Antifungal Properties
Cancer Research
Neuroscience and Pain Management
Metabolic Disorders
Drug Delivery Systems
Mechanism of Action
properties
IUPAC Name |
2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-11-6-5-7-12(17(25)26)16(11)19-15(24)10-28-18-20-21-22-23(18)13-8-3-4-9-14(13)27-2/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLJGAGDWQQCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)CSC2=NN=NN2C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid |
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